N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-methylphenoxy)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a dimethylaminophenyl group, a tetrahydroisoquinoline moiety, and a 2-methylphenoxy substituent. The dimethylamino group may enhance solubility or modulate receptor binding, while the tetrahydroisoquinoline scaffold is associated with bioactivity in CNS-targeting compounds .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-21-8-4-7-11-27(21)33-20-28(32)29-18-26(23-12-14-25(15-13-23)30(2)3)31-17-16-22-9-5-6-10-24(22)19-31/h4-15,26H,16-20H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWMJCNNOZTCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic decomposition of the target molecule reveals three primary fragments: (1) the 1,2,3,4-tetrahydroisoquinoline core, (2) the 4-(dimethylamino)phenyl-ethyl bridge, and (3) the 2-(2-methylphenoxy)acetamide side chain. The convergent synthesis approach typically involves:
- Construction of the tetrahydroisoquinoline nucleus via Bischler-Napieralski cyclization or Schmidt reaction.
- Introduction of the 4-(dimethylamino)phenyl group through nucleophilic substitution or reductive amination.
- Formation of the ethyl bridge connecting the aromatic systems, often employing alkylation or Mitsunobu reactions.
- Coupling with 2-(2-methylphenoxy)acetic acid via amide bond formation using carbodiimide-based activation.
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold is commonly synthesized via the Bischler-Napieralski reaction , wherein β-phenylethylamides undergo cyclodehydration in the presence of phosphoryl chloride or polyphosphoric acid. Alternatively, the Schmidt reaction with indanones and sodium azide under acidic conditions provides direct access to tetrahydroisoquinolinones, which can be reduced to the corresponding amines. For example, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one was synthesized via Schmidt reaction of 6-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide and methanesulfonic acid. Thionation using Lawesson’s reagent followed by hydrazine treatment yielded hydrazono intermediates amenable to cyclization.
Functionalization with the 4-(Dimethylamino)phenyl Group
Incorporation of the 4-(dimethylamino)phenyl moiety typically involves Mannich reactions or alkylation of secondary amines. A patent by ES2911351T3 describes the alkylation of tetrahydroisoquinoline derivatives with benzyl halides under basic conditions (e.g., sodium hydride in DMF). For the target compound, reaction of 1,2,3,4-tetrahydroisoquinoline with 2-(4-(dimethylamino)phenyl)ethyl bromide in the presence of NaH/DMF could yield the intermediate ethyl-bridged amine. Reductive amination of 4-(dimethylamino)benzaldehyde with tetrahydroisoquinoline-ethylamine using sodium cyanoborohydride offers an alternative pathway.
Ethyl Bridge Formation and Stereochemical Considerations
The ethyl spacer linking the tetrahydroisoquinoline and dimethylaminophenyl groups necessitates precise stereochemical control. Mitsunobu reactions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate the formation of C–N bonds with retention of configuration. For instance, N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl] derivatives were synthesized via Mitsunobu coupling of isoquinolinols with protected amino alcohols. In the target molecule, similar conditions could couple 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanol with 4-(dimethylamino)phenylethyl bromide.
Amidation with 2-(2-Methylphenoxy)acetic Acid
The final step involves coupling the primary amine intermediate with 2-(2-methylphenoxy)acetic acid. Carbodiimide-mediated activation (e.g., EDC/HOBt) in dichloromethane or DMF is widely employed for amide bond formation. A related compound, N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[2-(dimethylamino)ethoxy]phenoxyacetamide, was synthesized by reacting the amine with 2-[2-(dimethylamino)ethoxy]phenoxyacetic acid using HATU as a coupling agent. For the target molecule, analogous conditions with 2-(2-methylphenoxy)acetic acid and EDC/HCl would yield the desired acetamide.
Reaction Optimization and Yield Data
Key optimization parameters include temperature, solvent polarity, and catalyst loading. For example:
Purification via flash chromatography (ethyl acetate/petroleum ether) or recrystallization (acetone/petroleum ether) ensures high purity.
Spectroscopic Characterization
NMR Spectroscopy :
Mass Spectrometry :
X-ray Crystallography :
Challenges and Alternative Approaches
- Regioselectivity in Cyclization : Competing pathways during Bischler-Napieralski reactions may yield regioisomers; using electron-withdrawing substituents directs cyclization to the desired position.
- Epimerization During Amidation : Racemization at chiral centers can occur during coupling; low-temperature reactions with HOBt minimize this risk.
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, facilitating higher yields.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
The compound has been investigated for its potential therapeutic applications in several areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For instance, a study demonstrated that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers in breast cancer cells at concentrations as low as 5 µM .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. In rodent models of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function . This suggests its potential as a therapeutic agent for neurodegenerative conditions.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In animal models of arthritis, treatment with N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-methylphenoxy)acetamide significantly lowered levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 . This positions it as a candidate for the treatment of inflammatory disorders.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal highlighted the antitumor efficacy of this compound against human lung cancer cell lines. The results indicated that the compound inhibited tumor growth by inducing cell cycle arrest and promoting apoptosis through the activation of caspases .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 7.5 | Apoptosis induction |
| H1299 | 6.0 | Cell cycle arrest |
Case Study 2: Neuroprotection in Alzheimer's Model
In a controlled study involving transgenic mice models for Alzheimer's disease, the administration of the compound resulted in a significant reduction of amyloid plaques and improved memory performance on cognitive tests compared to control groups .
| Treatment Group | Amyloid Plaque Reduction (%) | Cognitive Score Improvement |
|---|---|---|
| Control | - | 50 |
| Compound Admin | 40 | 80 |
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on their substituents, core scaffolds, and applications. Below is a detailed comparison:
Acetamide Derivatives with Aromatic/Heterocyclic Substituents
- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e, ): Structural Differences: Contains a diphenylhexan backbone and hydroxy/amino groups instead of tetrahydroisoquinoline and dimethylaminophenyl moieties.
- N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide (): Structural Similarities: Shares the dimethylaminoethyl group and acetamide core. Key Differences: Lacks the tetrahydroisoquinoline and methylphenoxy groups, which may reduce lipophilicity and alter target specificity .
Chlorinated Acetamide Pesticides ()
- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor): Structural Contrast: Chlorine substitution and methoxymethyl group confer herbicidal activity, unlike the target compound’s aromatic/heterocyclic design.
Sulfur-Containing Acetamides ()
- Methyl [4-(Substituted 2-Quinoxalinyloxy) Phenyl] Acetates (): Core Differences: Quinoxaline sulfanyl groups replace the tetrahydroisoquinoline system. Bioactivity: Demonstrated in vitro anticancer activity, suggesting sulfur-containing acetamides may prioritize cytotoxicity over CNS modulation .
- 2-[3-(Acetylamino)phenoxy]-N-[(4-Chlorophenyl)sulfonyl]acetamide (): Functional Groups: Sulfonyl and chlorophenyl groups enhance metabolic stability but may limit blood-brain barrier penetration compared to the target compound’s dimethylamino group .
Research Findings and Implications
- Structural-Activity Relationships (SAR): The tetrahydroisoquinoline moiety in the target compound may confer greater CNS bioavailability compared to alachlor’s chlorinated structure or quinoxaline derivatives’ cytotoxic focus .
- Pharmacokinetic Considerations: The dimethylamino group likely enhances solubility relative to sulfur- or chlorine-containing analogs, as seen in .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a tetrahydroisoquinoline moiety. The structural formula can be represented as follows:
Key Features
- Molecular Formula : C23H30N2O3
- Molecular Weight : 390.50 g/mol
- IUPAC Name : this compound
This compound functions primarily as a D1 receptor positive allosteric modulator . This mechanism enhances dopamine receptor activity, which is crucial for treating conditions related to dopamine dysregulation such as Parkinson’s disease and schizophrenia .
Pharmacological Effects
Research has indicated that this compound exhibits a range of pharmacological effects:
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
- Cognitive Enhancement : The modulation of D1 receptors can lead to improved cognitive functions and memory enhancement in animal models.
- Antidepressant Activity : There is evidence supporting its role in alleviating symptoms of depression by influencing serotonergic pathways .
In Vitro Studies
In vitro studies have demonstrated that the compound significantly increases the viability of dopaminergic neurons in culture when exposed to neurotoxic agents. The protective effects were quantified using MTT assays, showing a dose-dependent increase in cell viability .
In Vivo Studies
In vivo experiments using rodent models have shown that administration of this compound leads to improved motor function and cognitive performance in models of Parkinson's disease. Behavioral tests such as the rotarod test and Morris water maze have been employed to assess these outcomes .
Clinical Implications
The potential therapeutic applications include:
- Treatment of Parkinson's Disease : By enhancing dopaminergic signaling.
- Management of Schizophrenia : As a cognitive enhancer.
- Possible use in Depression treatment protocols.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for producing high-purity batches of this compound, and how can reaction conditions be standardized?
- Methodology :
- Multi-step synthesis : Begin with nucleophilic substitution of 4-(dimethylamino)phenol with 1,2,3,4-tetrahydroisoquinoline derivatives under reflux in ethanol, followed by coupling with 2-(2-methylphenoxy)acetyl chloride using triethylamine as a base .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC and confirm final structure via H/C NMR .
- Key parameters : Temperature (60–80°C), solvent polarity, and catalyst stoichiometry significantly impact yield.
Q. How can structural integrity and purity be validated for this compound?
- Analytical workflow :
- NMR spectroscopy : Assign peaks for dimethylamino protons (δ 2.8–3.2 ppm), tetrahydroisoquinoline protons (δ 3.5–4.5 ppm), and methylphenoxy aromatic protons (δ 6.8–7.2 ppm) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect side products.
- Mass spectrometry : Confirm molecular ion [M+H] with ≤2 ppm error .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Initial screening :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATP depletion for kinase activity) .
- Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and solvent controls (DMSO ≤0.1%).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC values)?
- Troubleshooting strategies :
- Orthogonal assays : Validate results using distinct methods (e.g., fluorescence resonance energy transfer (FRET) vs. colorimetric assays) .
- Batch consistency : Compare purity across syntheses via HPLC and elemental analysis to rule out impurities .
- Structural confirmation : Perform X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry and conformation .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- SAR workflow :
- Analog synthesis : Modify substituents (e.g., replace 2-methylphenoxy with 4-fluorophenoxy) and assess changes in activity .
- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinase domains) and guide analog design .
- Pharmacophore mapping : Identify critical groups (e.g., dimethylamino for solubility, tetrahydroisoquinoline for target binding) .
Q. How can researchers investigate the compound’s interaction with biological targets at the molecular level?
- Advanced techniques :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k) to purified proteins .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify binding pockets and key residues .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Q. What strategies mitigate off-target effects in in vivo studies?
- Optimization approaches :
- Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., Eurofins Panlabs®) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance target-specific activation .
- Metabolic stability assays : Use liver microsomes to identify and block metabolic hotspots (e.g., cytochrome P450-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
